1-Benzyl-4-(trifluoromethyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “1-Benzyl-4-(trifluoromethyl)benzene” has been reported in the literature . For instance, (Trifluoromethoxy)benzene can be prepared from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . Also, three derivatives of phenoxazine, phenothiazine or 9,9-dimethyl-9-10-dihydroacridine as donors and 1,4-bis(trifluoromethyl)benzene as an acceptor were synthesized .
Scientific Research Applications
Chemical Synthesis and Modification
1-Benzyl-4-(trifluoromethyl)benzene, like similar trifluoromethylated aromatic compounds, has significant applications in chemical synthesis. For instance, in the study by Schlosser et al. (1998), 1,2,4-Tris(trifluoromethyl)benzene undergoes a hydrogen/metal exchange, illustrating its potential use in electrophilic substitution reactions (Schlosser, Porwisiak, & Mongin, 1998). Similarly, Mejía and Togni (2012) explored the catalytic trifluoromethylation of aromatic compounds, demonstrating the reactivity of trifluoromethyl groups in various synthetic applications (Mejía & Togni, 2012).
Materials Science
In materials science, the incorporation of trifluoromethyl groups into polymers and other materials can impart unique properties. For instance, Yu Xin-hai (2010) synthesized a novel fluorine-containing polyetherimide using a compound related to 1-Benzyl-4-(trifluoromethyl)benzene, highlighting the material's beneficial properties like thermal stability (Yu Xin-hai, 2010).
Future Directions
Research on similar compounds suggests potential future directions. For instance, “1,4-Bis(trifluoromethyl)benzene” has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence and electroluminescence . This suggests that “1-Benzyl-4-(trifluoromethyl)benzene” and similar compounds could have potential applications in the field of materials science and optoelectronics .
properties
IUPAC Name |
1-benzyl-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3/c15-14(16,17)13-8-6-12(7-9-13)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGATXAZTATZRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344533 | |
Record name | 1-Benzyl-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(trifluoromethyl)benzene | |
CAS RN |
34239-04-8 | |
Record name | 1-Benzyl-4-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60344533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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